molecular formula C22H22O6 B13936493 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester

2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester

Cat. No.: B13936493
M. Wt: 382.4 g/mol
InChI Key: UIHPQWBUIVXXPF-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester is a complex organic compound with the molecular formula C21H20O6 It is known for its unique structure, which includes a naphthalene ring substituted with methoxy groups and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid derivatives. The process may include the following steps:

    Starting Material: 2-Naphthalenecarboxylic acid is used as the starting material.

    Methoxylation: Introduction of methoxy groups at the 5, 6, and 7 positions of the naphthalene ring.

    Phenylmethoxylation: Introduction of a phenylmethoxy group at the 4 position.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Common industrial practices include:

    Catalysis: Use of acid or base catalysts to accelerate the esterification process.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Reduced naphthalene derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity and signaling pathways.

    Cellular Uptake: Penetrating cell membranes and affecting intracellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid derivatives: Compounds with similar naphthalene structures but different substituents.

    Methoxy-substituted naphthalenes: Compounds with methoxy groups at various positions on the naphthalene ring.

    Phenylmethoxy-substituted compounds: Compounds with phenylmethoxy groups attached to different aromatic systems.

Uniqueness

2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxy and phenylmethoxy groups makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

methyl 5,6,7-trimethoxy-4-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C22H22O6/c1-24-18-11-15-10-16(22(23)27-4)12-17(19(15)21(26-3)20(18)25-2)28-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3

InChI Key

UIHPQWBUIVXXPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C(=C1OC)OC)OCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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